molecular formula C25H24N4O5 B2485731 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 1357746-64-5

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2485731
CAS No.: 1357746-64-5
M. Wt: 460.49
InChI Key: WYSXLMSORYOGJG-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole ring linked to a 3,4-dimethoxyphenyl group, a 2-oxo-1,2-dihydropyridine core, and an N-(4-methylbenzyl)acetamide side chain. The oxadiazole moiety is a bioisostere often used to enhance metabolic stability and binding affinity in medicinal chemistry . Crystallographic studies of similar acetamides reveal dihedral angles between aromatic systems (78–84°) and intramolecular hydrogen bonding patterns, which are critical for molecular conformation .

Properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-16-6-8-17(9-7-16)14-26-22(30)15-29-12-4-5-19(25(29)31)24-27-23(28-34-24)18-10-11-20(32-2)21(13-18)33-3/h4-13H,14-15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSXLMSORYOGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dihydropyridine moiety can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to control reaction conditions precisely. Additionally, purification steps such as recrystallization, chromatography, and distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to their reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

  • Compound 60 (N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide) Structural Differences: Replaces the dihydropyridinone ring with a benzo-oxazolo-oxazine system and substitutes the dimethoxyphenyl group with a methyl-oxadiazole-pyridine unit. Implications: The benzo-oxazolo-oxazine core may enhance rigidity, while the methyl group reduces steric bulk compared to dimethoxy substituents. This could alter target selectivity .

Acetamide Derivatives with Varied Aromatic Systems

  • N-[(2-Hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide Structural Differences: Contains a naphthalene system instead of the dihydropyridinone-oxadiazole framework. Key Data: Dihedral angle between naphthalene and benzene rings = 82.5°, with intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds. These features stabilize crystal packing and may influence bioavailability .
  • ZINC C13035420 (2-(3-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl)acetic acid) Structural Differences: Substitutes oxadiazole with a triazole ring and introduces a cyclopropylcarbamoyl group.

Anti-Exudative Acetamide Analogues

  • 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives Structural Differences: Incorporates a furan-triazole system instead of oxadiazole-dihydropyridinone. Activity: Exhibits anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The furan ring may contribute to anti-inflammatory effects via COX inhibition .

Comparative Data Tables

Table 1: Structural and Conformational Comparison

Compound Core Structure Aromatic Dihedral Angle Key Functional Groups Hydrogen Bonding Patterns
Target Compound Dihydropyridinone-oxadiazole Not reported 3,4-Dimethoxyphenyl, 4-MeBzAc Likely N–H⋯O (inferred)
N-[(2-Hydroxynaphthalen-1-yl)(4-MePh)Me]Ac Naphthalene-benzene 82.50° 2-Hydroxynaphthyl, 4-MePh N–H⋯O, O–H⋯O
ZINC C13035420 Triazole-phenyl Not reported Cyclopropylcarbamoyl, 4-MePh S–H⋯O (inferred)
Compound 60 Benzo-oxazolo-oxazine Not reported Methyl-oxadiazole-pyridine Likely O–H⋯N (inferred)

Key Research Findings

Role of Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound may confer greater metabolic stability compared to triazole-containing analogues, as oxadiazoles are less prone to enzymatic degradation .

Impact of Methoxy Groups : The 3,4-dimethoxyphenyl group likely enhances π-π stacking with aromatic residues in protein targets (e.g., kinases or GPCRs) compared to simpler methyl or nitro substituents .

Crystallographic Insights : Similar acetamides exhibit dihedral angles of 78–84° between aromatic systems, which optimize intramolecular hydrogen bonding (e.g., S(6) rings) and intermolecular interactions (e.g., C(8) chains) .

Biological Activity

The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure combines various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

Property Details
IUPAC Name This compound
Molecular Formula C22H24N4O5
Molecular Weight 404.45 g/mol

Synthesis

The synthesis of this compound typically involves a multi-step process beginning with the preparation of the 3,4-dimethoxyphenyl derivative. Subsequent steps include forming the oxadiazole ring and introducing the dihydropyridinone moiety. Each reaction step requires specific conditions to ensure high yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example:

  • A study evaluated related oxadiazole derivatives against various cancer cell lines (e.g., MCF-7 and HCT116), revealing IC50 values indicating effective cytotoxicity. The compound demonstrated potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a mechanism through which the compound may modulate inflammatory pathways .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It has been suggested that the compound could bind to receptors involved in cell signaling pathways, thereby influencing cellular responses.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity :
    • A derivative of the compound was tested against human breast cancer cell lines (MCF-7), showing promising results with an IC50 value of 27.3 µM .
  • Anti-inflammatory Study :
    • Another study highlighted the anti-inflammatory effects of similar oxadiazole compounds in animal models of inflammation, demonstrating reduced edema and cytokine levels .

Q & A

Q. What are the key synthetic steps and reaction monitoring strategies for this compound?

The synthesis typically involves multi-step protocols, including cyclization of precursors (e.g., oxadiazole and pyridinone moieties) and functional group coupling. For example:

  • Cyclization of intermediates under reflux with potassium carbonate in dimethylformamide (DMF) .
  • Thioacetamide or acetamide coupling using triethylamine as a base . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with final purity confirmed by 1^1H/13^{13}C NMR and mass spectrometry .

Q. Which spectroscopic methods are critical for structural validation?

Essential techniques include:

  • NMR spectroscopy : Assigns proton (1^1H) and carbon (13^{13}C) environments, confirming regiochemistry of oxadiazole and pyridinone rings .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm1^{-1} for oxadiazole and acetamide) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+^+ ions) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, if single crystals are obtainable .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Anticancer activity : MTT assay for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the oxadiazole moiety’s affinity for catalytic sites .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s mechanism of action?

Computational tools (e.g., AutoDock Vina, Schrödinger Suite) model interactions between the compound and target proteins (e.g., kinases, GPCRs). Key steps:

  • Target selection : Prioritize proteins with structural homology to known oxadiazole-binding domains (e.g., EGFR kinase) .
  • Binding affinity prediction : Dock the compound into active sites, scoring interactions (e.g., hydrogen bonds with oxadiazole nitrogen) .
  • Validation : Correlate docking results with in vitro activity data to refine binding hypotheses .

Q. What strategies address discrepancies between in vitro and in vivo efficacy?

Contradictions often arise from poor pharmacokinetics. Mitigation approaches include:

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations .
  • Metabolic stability : Assess liver microsomal stability and identify metabolic soft spots via LC-MS .
  • In vivo models : Test efficacy in xenograft mice, monitoring plasma levels via HPLC-MS to correlate exposure and response .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

  • Core modifications : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing substituents to enhance oxadiazole electrophilicity .
  • Side-chain variation : Substitute the 4-methylbenzyl group with polar groups (e.g., -OH, -NH2_2) to improve solubility .
  • Bioisosteric replacement : Replace the pyridinone ring with thienopyrimidine to assess impact on target selectivity .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for toxicity evaluation?

  • In vitro : Use a 5–8 concentration range (e.g., 1–100 µM) in hepatocyte or HEK293 cells, measuring IC50_{50} via alamarBlue assay .
  • In vivo : Apply OECD guidelines for acute toxicity (e.g., 300–2000 mg/kg in rodents), monitoring hematological and histological parameters .

Q. What analytical methods resolve contradictions in spectroscopic data?

  • Dynamic NMR : Resolve tautomerism or rotational isomers in oxadiazole and pyridinone rings .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded spectra (e.g., aromatic protons) .
  • High-resolution MS : Differentiate isobaric fragments (e.g., C8_8H5_5NO vs. C7_7H9_9N2_2) .

Comparative Analysis Table

Property This Compound Analog A (Thienopyrimidine) Analog B (Oxadiazole)
Core Structure Pyridinone-oxadiazoleThieno[2,3-d]pyrimidine1,2,4-Oxadiazole
Biological Activity Anticancer (IC50_{50} = 2.1 µM)Antiviral (EC50_{50} = 5.8 µM)Antifungal (MIC = 12 µg/mL)
Solubility (PBS, pH 7.4) 18 µg/mL45 µg/mL8 µg/mL
Metabolic Stability t1/2_{1/2} = 32 min (human liver microsomes)t1/2_{1/2} = 58 mint1/2_{1/2} = 15 min
Key Reference

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